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Compound of Interest

Compound Name: ABBV-712

Cat. No.: B12378813 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early development of ABBV-
712, a selective Tyrosine Kinase 2 (TYK2) inhibitor. The information presented is collated from

publicly available preclinical data. While ABBV-712 entered early clinical development, detailed

clinical trial data is not publicly available at this time.

Core Compound Profile
ABBV-712 is an orally active, selective inhibitor of TYK2, a member of the Janus kinase (JAK)

family.[1][2] It targets the pseudokinase domain of TYK2, a strategy to achieve greater

selectivity over other JAK family members.[1] TYK2 is a key mediator in the signaling pathways

of several cytokines implicated in autoimmune and inflammatory diseases, including IL-12, IL-

23, and Type I interferons.[3][4] By inhibiting TYK2, ABBV-712 aims to modulate the

downstream inflammatory cascades driven by these cytokines.

Mechanism of Action: TYK2 Signaling Pathway
TYK2 is an intracellular kinase that associates with the receptors for various cytokines. Upon

cytokine binding, TYK2, along with another JAK family member (e.g., JAK2), becomes

activated and phosphorylates the receptor, creating docking sites for Signal Transducer and

Activator of Transcription (STAT) proteins. The STATs are then phosphorylated, dimerize, and

translocate to the nucleus to regulate the transcription of inflammatory genes. ABBV-712, by

selectively inhibiting TYK2, disrupts this signaling cascade.
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Caption: Simplified TYK2 signaling pathway and the inhibitory action of ABBV-712.
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Quantitative Preclinical Data
The following tables summarize the key preclinical data for ABBV-712.

Table 1: In Vitro Potency and Selectivity
Parameter Value Species/System Reference

TYK2 EC50 0.195 µM In vitro assay [5]

TYK2 JH2 EC50 0.01 µM In vitro assay [2]

TYK2 Cells EC50 0.19 µM Cellular assay [2]

Human Whole Blood

EC50
0.17 µM Ex vivo assay [2]

JAK1, JAK2, JAK3

EC50
> 25 µM Cell cultures [5]

Table 2: Physicochemical and Metabolic Properties
Parameter Value Condition Reference

Thermodynamic

Solubility
708 µM pH 7.4 buffer [5]

CYP3A4 Metabolism Very low fraction In vitro [5]

CYP3A4 Induction Max 1.5-fold increase In vitro [5]

Table 3: Pharmacokinetics in Animal Models
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Species Dose Route
Bioavail
ability

t½ (h)

Unboun
d
Clearan
ce
(L/h/kg)

Vss
(L/kg)

Referen
ce

Rat 1 mg/kg IV - 0.6 4.1 1.9 [5]

Rat 1 mg/kg PO 19% - - - [5]

Dog 1 mg/kg IV/PO 88% 4.5 0.46 - [5]

Monkey 1 mg/kg IV/PO 17% 1.2 2.3 - [5]

Table 4: Predicted Human Pharmacokinetics
Parameter Predicted Value Reference

Half-life (t½) 2.9 h [5]

AUC 6.8 µg·h/mL [5]

Bioavailability 59% [5]

Initial Dose 350 mg [5]

Table 5: In Vivo Efficacy in Mouse Models
Model

Dosing
Regimen

Endpoint Result Reference

IL-12/IL-18

Induced IFN-γ

30, 100, 300,

600 mg/kg

Reduction in

serum IFN-γ

77%, 84%, 95%,

99% reduction,

respectively

[5]

Ear Dermatitis 100 mg/kg
Reduction in ear

thickness

61% reduction at

day 11
[5]

Experimental Protocols
In Vitro TYK2 Inhibition Assay
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Detailed protocols for the specific in vitro assays used for ABBV-712 are proprietary. However,

a general methodology for such an assay would involve:

Enzyme and Substrate Preparation: Recombinant human TYK2 enzyme and a suitable

peptide substrate are prepared in an assay buffer.

Compound Dilution: ABBV-712 is serially diluted to a range of concentrations.

Reaction Initiation: The enzyme, substrate, and ABBV-712 are incubated together in the

presence of ATP to initiate the phosphorylation reaction.

Detection: The level of substrate phosphorylation is quantified, typically using a

luminescence-based or fluorescence-based detection method.

Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the

dose-response curve.

IL-12/IL-18-Induced IFN-γ Mouse Model
This in vivo model assesses the ability of a compound to inhibit cytokine production. The

general procedure is as follows:

Animal Acclimation: Mice are acclimated to the laboratory conditions.

Compound Administration: ABBV-712 is administered orally at various doses.

Cytokine Challenge: A combination of recombinant IL-12 and IL-18 is injected to induce a

robust IFN-γ response.

Sample Collection: Blood samples are collected at a specified time point after the cytokine

challenge.

IFN-γ Quantification: Serum levels of IFN-γ are measured using an enzyme-linked

immunosorbent assay (ELISA).

Data Analysis: The percentage reduction in IFN-γ levels in the treated groups is calculated

relative to the vehicle-treated control group.
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Caption: Workflow for the IL-12/IL-18-induced IFN-γ mouse model.

Toxicology Study in Rats
A study was conducted to investigate observed myocardial toxicity in rats.[1]

Animal Model: Telemetry-instrumented rats were used to monitor hemodynamic parameters.

Dosing: ABBV-712 was administered with or without the beta-blocker atenolol.
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Assessments:

In vivo: Hemodynamic parameters (mean arterial pressure, heart rate) and cardiac

pathology were evaluated.

In vitro: Cytotoxicity was assessed in human-induced pluripotent stem cell-derived

cardiomyocytes, and vascular relaxation was measured in isolated rat aorta.

Off-target screening: Binding and inhibition assays were performed against a panel of

other kinases and receptors.

TYK2 knockout mice: Hemodynamics were compared between TYK2 knockout and wild-

type mice administered ABBV-712.

Early Clinical Development Status
ABBV-712 was reported to have entered early clinical development, with psoriasis being an

active indication.[1] The global highest R&D status is listed as Phase 1.[1] However, no specific

clinical trial identifiers, study designs, or results have been made publicly available. Recent

updates on AbbVie's pipeline do not explicitly mention ABBV-712, and it has been noted that

no recent progress has been reported on its clinical development.[5]

Summary and Conclusion
ABBV-712 is a selective TYK2 inhibitor with a well-characterized preclinical profile

demonstrating potent and selective in vitro activity, favorable predicted human

pharmacokinetics, and in vivo efficacy in models of inflammation. A significant preclinical finding

was the observation of off-target myocardial toxicity in rats, which was mechanistically

investigated. While the compound entered early-stage clinical trials for psoriasis, the lack of

publicly available data on its clinical progress suggests that its development may not have

advanced further. This guide provides a comprehensive summary of the available preclinical

data to inform the scientific and drug development community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://synapse.patsnap.com/drug/f503f40de4044d9aac5810ba2ba65044
https://www.medchemexpress.com/abbv-712.html
https://pubmed.ncbi.nlm.nih.gov/37823891/
https://pubmed.ncbi.nlm.nih.gov/37823891/
https://www.biopharmadive.com/news/tyk2-inhibitors-jak-protein-startups-biotech/633635/
https://www.bioworld.com/articles/703074-abbvie-reports-preclinical-profile-of-kinase-inhibitor-abbv-712?v=preview
https://www.benchchem.com/product/b12378813#early-clinical-development-of-abbv-712
https://www.benchchem.com/product/b12378813#early-clinical-development-of-abbv-712
https://www.benchchem.com/product/b12378813#early-clinical-development-of-abbv-712
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12378813?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

